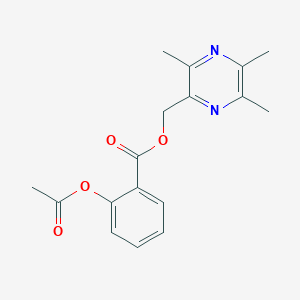
Carbamic acid, diethyl-, 6-iodo-7-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodoquinolin-7-yl diethylcarbamate is a chemical compound with the molecular formula C14H15IN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
The synthesis of 6-Iodoquinolin-7-yl diethylcarbamate typically involves the iodination of quinoline derivatives followed by the introduction of the diethylcarbamate group. One common method involves the reaction of 6-iodoquinoline with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
6-Iodoquinolin-7-yl diethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Iodoquinolin-7-yl diethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Iodoquinolin-7-yl diethylcarbamate involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells .
Comparación Con Compuestos Similares
6-Iodoquinolin-7-yl diethylcarbamate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which has a wide range of applications in medicinal chemistry.
Chloroquine: An antimalarial drug that also has potential anticancer properties.
Iodoquinol: An antimicrobial agent used to treat amoebiasis.
What sets 6-Iodoquinolin-7-yl diethylcarbamate apart is its unique combination of the iodo and diethylcarbamate groups, which may confer distinct biological activities and chemical reactivity .
Propiedades
Número CAS |
829666-52-6 |
|---|---|
Fórmula molecular |
C14H15IN2O2 |
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
(6-iodoquinolin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)14(18)19-13-9-12-10(8-11(13)15)6-5-7-16-12/h5-9H,3-4H2,1-2H3 |
Clave InChI |
NRMNUIWOTQNVEZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)OC1=C(C=C2C=CC=NC2=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


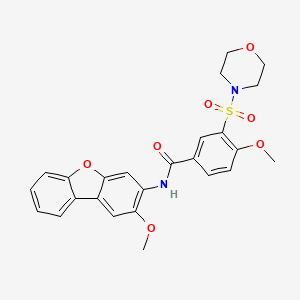
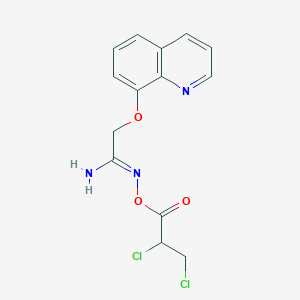
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)
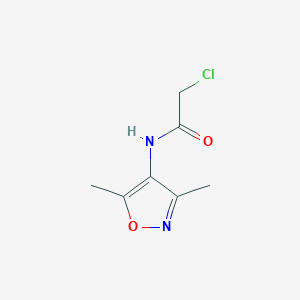
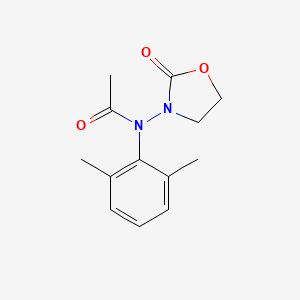
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)

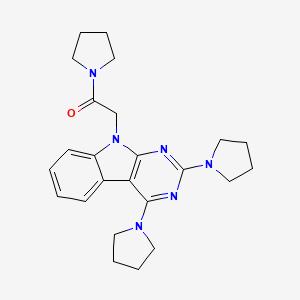
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)

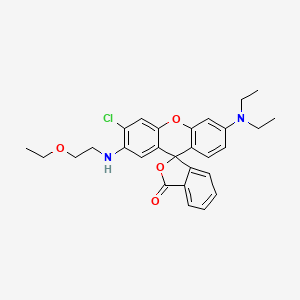
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
